molecular formula C15H20N4O3S B11196952 N-cyclohexyl-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide

N-cyclohexyl-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide

Cat. No.: B11196952
M. Wt: 336.4 g/mol
InChI Key: NSPYBDGTQPQOFD-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-2-{4-METHYL-3,5-DIOXO-2H,3H,4H,5H,6H-PYRIDAZINO[4,5-B][1,4]THIAZIN-6-YL}ACETAMIDE is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinone compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound is of particular interest due to its unique structure, which includes a pyridazino-thiazine ring system.

Preparation Methods

The synthesis of N-CYCLOHEXYL-2-{4-METHYL-3,5-DIOXO-2H,3H,4H,5H,6H-PYRIDAZINO[4,5-B][1,4]THIAZIN-6-YL}ACETAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridazinones with sodium sulfide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

N-CYCLOHEXYL-2-{4-METHYL-3,5-DIOXO-2H,3H,4H,5H,6H-PYRIDAZINO[4,5-B][1,4]THIAZIN-6-YL}ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-CYCLOHEXYL-2-{4-METHYL-3,5-DIOXO-2H,3H,4H,5H,6H-PYRIDAZINO[4,5-B][1,4]THIAZIN-6-YL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-2-{4-METHYL-3,5-DIOXO-2H,3H,4H,5H,6H-PYRIDAZINO[4,5-B][1,4]THIAZIN-6-YL}ACETAMIDE involves its interaction with specific molecular targets. The pyridazinone ring system is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, resulting in its observed pharmacological effects .

Comparison with Similar Compounds

N-CYCLOHEXYL-2-{4-METHYL-3,5-DIOXO-2H,3H,4H,5H,6H-PYRIDAZINO[4,5-B][1,4]THIAZIN-6-YL}ACETAMIDE can be compared with other pyridazinone derivatives such as:

    Zardaverine: An anti-platelet agent.

    Emorfazone: An anti-inflammatory agent.

    Pyridaben: A herbicide.

    Norflurazon: Another herbicide. What sets N-CYCLOHEXYL-2-{4-METHYL-3,5-DIOXO-2H,3H,4H,5H,6H-PYRIDAZINO[4,5-B][1,4]THIAZIN-6-YL}ACETAMIDE apart is its unique thiazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H20N4O3S

Molecular Weight

336.4 g/mol

IUPAC Name

N-cyclohexyl-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide

InChI

InChI=1S/C15H20N4O3S/c1-18-13(21)9-23-11-7-16-19(15(22)14(11)18)8-12(20)17-10-5-3-2-4-6-10/h7,10H,2-6,8-9H2,1H3,(H,17,20)

InChI Key

NSPYBDGTQPQOFD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CSC2=C1C(=O)N(N=C2)CC(=O)NC3CCCCC3

Origin of Product

United States

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